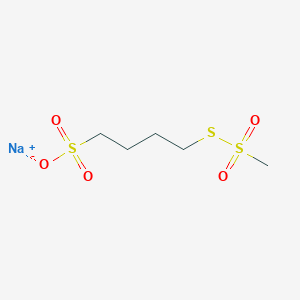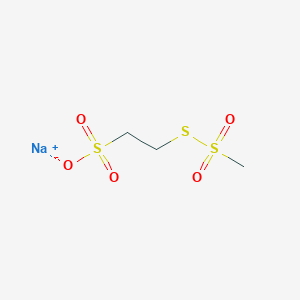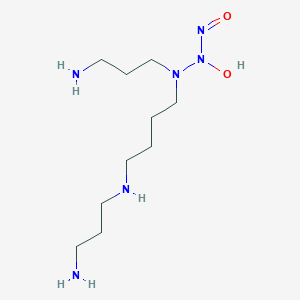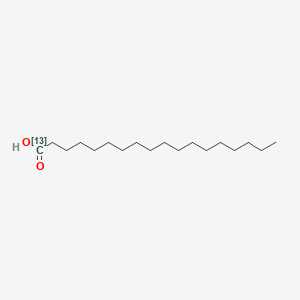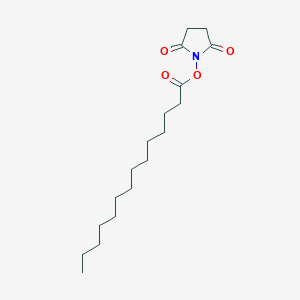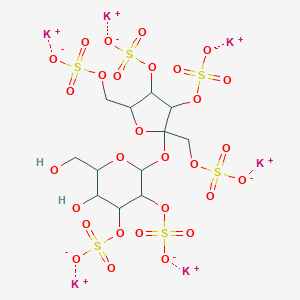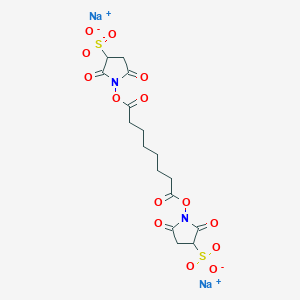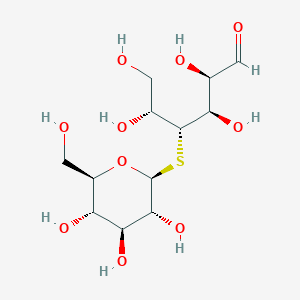
8-环戊基-1,3-二丙基黄嘌呤
描述
Synthesis Analysis
The synthesis of 8-Cyclopentyl-1,3-dipropylxanthine (CPX) involves complex organic reactions that are designed to introduce specific functional groups into the xanthine nucleus. Detailed synthesis methods have been developed to achieve high selectivity and potency as A1 adenosine receptor antagonists. These synthesis pathways often involve multiple steps, including alkylation, nitrosation, and cyclization reactions, to incorporate the cyclopentyl and propyl groups at the appropriate positions on the xanthine scaffold (Shamim et al., 1988).
Molecular Structure Analysis
The molecular structure of 8-Cyclopentyl-1,3-dipropylxanthine is critical for its function as an A1 adenosine receptor antagonist. Its structure-activity relationships (SAR) have been extensively studied, revealing that the cyclopentyl and dipropyl groups are essential for high affinity binding to the A1 receptor. The precise positioning of these groups within the xanthine framework plays a crucial role in determining the compound's potency and selectivity (Katsushima et al., 1990).
Chemical Reactions and Properties
8-Cyclopentyl-1,3-dipropylxanthine undergoes specific chemical interactions and reactions due to its functional groups. For example, its interaction with A1 adenosine receptors involves competitive antagonism, where it effectively inhibits the receptor's natural agonists from binding, thus blocking the receptor's physiological response. This interaction mechanism highlights the compound's chemical properties that make it a valuable pharmacological tool (Lohse et al., 1987).
Physical Properties Analysis
The physical properties of 8-Cyclopentyl-1,3-dipropylxanthine, such as solubility and crystal form, are essential for its application in research and potential therapeutic use. Studies have shown that CPX has specific solubility characteristics and exists in multiple crystal forms, which can influence its bioavailability and effectiveness in biological systems. Understanding these physical properties is crucial for developing drug formulations and for the compound's storage and handling (McPherson et al., 2010).
Chemical Properties Analysis
The chemical properties of 8-Cyclopentyl-1,3-dipropylxanthine, including its reactivity and interactions with other molecules, are pivotal for its pharmacological effects. Its selective antagonism of A1 adenosine receptors is attributed to its unique chemical structure, which enables precise interactions with the receptor binding site. These properties are explored to understand how CPX modulates physiological processes and to investigate its potential therapeutic applications (Jacobson et al., 1986).
科学研究应用
腺苷受体拮抗剂
DPCPX 作为腺苷受体 (A1AR) 拮抗剂在巨噬细胞中使用 . 这种应用对于研究腺苷受体在免疫反应和炎症中的作用至关重要。
内皮细胞研究
DPCPX 已被用于人脐静脉内皮细胞 (HUVECs) . 这有助于了解腺苷受体在血管生物学和心血管疾病中的作用。
癌症研究
DPCPX 已被用作 MCF-7 乳腺癌细胞系中的 A1AR 拮抗剂,以测试其抗癌作用 . 这种应用对于探索癌症治疗的潜在治疗靶点意义重大。
神经学研究
DPCPX 已被用于研究动物中腺苷 A1 受体的功能 . 已经发现该受体参与了许多重要功能,例如调节呼吸以及大脑不同区域的活动。
行为研究
DPCPX 已被证明会产生行为效应,例如增加 5-HT2A 激动剂 DOI 产生的幻觉剂适当反应 . 这种应用对于研究腺苷受体在行为和心理健康中的作用很重要。
药物相互作用研究
DPCPX 已被用于研究其与一系列抗惊厥药物的相互作用 . 这有助于了解腺苷受体在癫痫发作活动中的作用以及治疗癫痫的潜在方法。
作用机制
Target of Action
The primary target of DPCPX is the A1 adenosine receptor . This receptor is part of a group of adenosine G protein-coupled receptors (GPCRs), which are implicated in various physiological processes such as sleep promotion and breathing .
Mode of Action
DPCPX acts as a potent and selective antagonist for the A1 adenosine receptor . It competitively antagonizes both the inhibition of adenylate cyclase activity via A1 adenosine receptors and the stimulation via A2 adenosine receptors . The K1-values of this antagonism were 0.45 nM at the A1 receptor of rat fat cells, and 330 nM at the A2 receptor of human platelets, giving a more than 700-fold A1-selectivity .
Biochemical Pathways
The antagonistic action of DPCPX on the A1 adenosine receptor affects the adenylate cyclase pathway . By inhibiting the action of adenosine on its A1 receptor, DPCPX prevents the decrease in cyclic adenosine monophosphate (cAMP) levels, thereby influencing various downstream effects related to cAMP signaling.
Pharmacokinetics
It’s solubility in dmso (>10 mg/ml), ethanol (4 mg/ml), and 01 M NaOH (2 mg/mL) suggests that it may have good bioavailability .
Result of Action
The antagonistic action of DPCPX on the A1 adenosine receptor has several effects. For instance, it has been shown to produce significant increases in urine flow, and the excretion rate and fractional excretion of both sodium in anaesthetized rats . Additionally, DPCPX has been found to possess anti-cancer functionality, inducing apoptosis in breast cancer cells and favoring mRNA expression of caspases .
属性
IUPAC Name |
8-cyclopentyl-1,3-dipropyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-3-9-19-14-12(15(21)20(10-4-2)16(19)22)17-13(18-14)11-7-5-6-8-11/h11H,3-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDFADSZUINTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50144706 | |
| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
102146-07-6 | |
| Record name | DPCPX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102146-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102146076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-cyclopentyl-1,3-dipropylxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,3-Dipropyl-8-cyclopentylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50144706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Cyclopentyl-1,3-dipropylxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CYCLOPENTYL-1,3-DIPROPYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PTP4FOI9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



